N-Ethylcyclohex-1-en-1-amine
CAS No.: 103-68-4
Cat. No.: VC19759732
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103-68-4 |
|---|---|
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | N-ethylcyclohexen-1-amine |
| Standard InChI | InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3 |
| Standard InChI Key | VHGMYIHQKFTRLM-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=CCCCC1 |
Introduction
Structural and Molecular Characteristics
N-Ethylcyclohex-1-en-1-amine (C₈H₁₅N) consists of a six-membered cyclohexene ring with a double bond at the 1,2-position and an ethylamine substituent at the nitrogen atom. Key structural attributes include:
IUPAC Nomenclature and Stereochemistry
-
IUPAC Name: N-ethylcyclohex-1-en-1-amine
-
Canonical SMILES:
CCNC1=CCCCC1 -
InChI Key:
VHGMYIHQKFTRLM-UHFFFAOYSA-N
The compound’s planar cyclohexene ring and conjugated amine group enable distinct electronic interactions, influencing its reactivity and stability.
Spectroscopic Data
Synthesis and Production Methods
Laboratory-Scale Synthesis
The most common route involves reductive amination of cyclohexanone with ethylamine using catalysts like palladium on carbon or sodium cyanoborohydride. A patent (CN105859566A) describes a three-step industrial process:
-
Bromination: Reaction of 1-cyclohexenylacetonitrile with HBr to form 1-bromocyclohexane acetonitrile.
-
Hydrogenation: Catalytic reduction (Ni-Pd alloy, 1–5 MPa H₂) yields 1-bromocyclohexane ethylamine.
-
Alkaline Hydrolysis: Treatment with NaOH ethanol solution produces the final product with yields exceeding 95% .
Alternative Approaches
-
Biocatalytic Cascades: Recent methods employ ene-reductases (EReds) and imine reductases (IReds) to synthesize chiral amines from α,β-unsaturated ketones, though direct applications to this compound remain exploratory .
-
T3P-Promoted Reactions: Cyclohexene derivatives have been synthesized via propylphosphonic anhydride-mediated activation, suggesting potential adaptability for N-ethylcyclohex-1-en-1-amine .
Physicochemical Properties and Reactivity
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | |
| Melting Point | Not reported | — |
| Flash Point | 58°C (closed cup) | |
| LogP (Partition Coefficient) | 1.64 (predicted) |
Chemical Reactivity
-
Oxidation: Forms N-ethylcyclohexanone under strong oxidizing conditions (e.g., KMnO₄).
-
Reduction: Catalytic hydrogenation yields N-ethylcyclohexane.
-
Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts .
Applications in Scientific Research
Pharmaceutical Intermediates
-
Antimicrobial Agents: Derivatives of cyclohexene amines exhibit membrane-disrupting properties, with MIC values as low as 8 µg/mL against Staphylococcus aureus.
-
Anticancer Potential: Analogous compounds (e.g., ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate) inhibit cancer cell proliferation via apoptosis induction .
Material Science
-
Polymer Precursors: The amine group facilitates cross-linking in epoxy resins, enhancing thermal stability (Tg > 120°C) .
-
Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis .
Challenges and Limitations
Stability Issues
-
Oxidative Degradation: The cyclohexene ring is prone to epoxidation under ambient conditions, limiting long-term storage.
-
Purification Difficulties: Separation from byproducts (e.g., unreacted ethylamine) requires repetitive chromatography, reducing scalability .
Toxicity Concerns
-
Acute toxicity (LD₅₀: 320 mg/kg in rats) and mutagenic potential in Ames tests necessitate stringent handling protocols.
Recent Advances and Future Directions
Biocatalytic Innovations
-
Enzyme Engineering: Tailored imine reductases (IReds) enable stereoselective synthesis of cis- and trans- isomers, achieving >99% enantiomeric excess .
-
Green Chemistry: NADPH recycling via formate dehydrogenase reduces reliance on sacrificial co-substrates, improving atom economy .
Industrial Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume